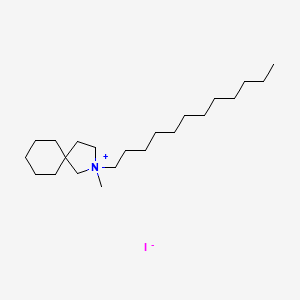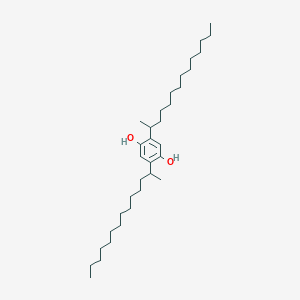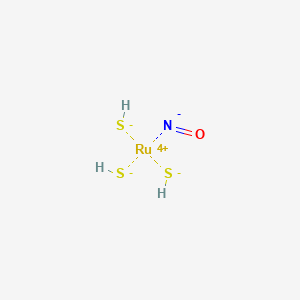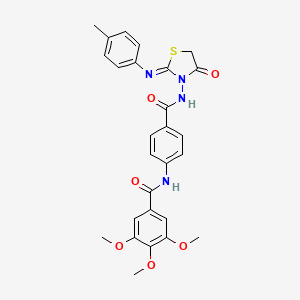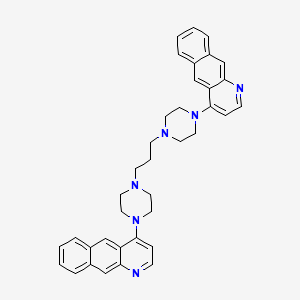![molecular formula C16H24BrN3O B13776435 N-(4-Bromophenyl)-N'-[4-(piperidin-1-yl)butyl]urea CAS No. 874450-03-0](/img/structure/B13776435.png)
N-(4-Bromophenyl)-N'-[4-(piperidin-1-yl)butyl]urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-Bromophenyl)-N’-[4-(piperidin-1-yl)butyl]urea is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents due to their ability to interact with various biological targets.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Bromophenyl)-N’-[4-(piperidin-1-yl)butyl]urea typically involves the reaction of 4-bromoaniline with 4-(piperidin-1-yl)butyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production methods for such compounds often involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and recrystallization to ensure high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
N-(4-Bromophenyl)-N’-[4-(piperidin-1-yl)butyl]urea can undergo various chemical reactions, including:
Oxidation: The bromophenyl group can be oxidized to form corresponding phenol derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Nucleophilic substitution reactions using reagents like sodium azide or thiourea.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenol derivatives, while substitution reactions can produce various substituted urea derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand for biological receptors.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-(4-Bromophenyl)-N’-[4-(piperidin-1-yl)butyl]urea involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
- N-(4-Chlorophenyl)-N’-[4-(piperidin-1-yl)butyl]urea
- N-(4-Fluorophenyl)-N’-[4-(piperidin-1-yl)butyl]urea
- N-(4-Methylphenyl)-N’-[4-(piperidin-1-yl)butyl]urea
Uniqueness
N-(4-Bromophenyl)-N’-[4-(piperidin-1-yl)butyl]urea is unique due to the presence of the bromine atom, which can influence its reactivity and interaction with biological targets. The bromine atom can also be a site for further functionalization, allowing for the synthesis of a wide range of derivatives with potentially diverse biological activities.
Propiedades
Número CAS |
874450-03-0 |
|---|---|
Fórmula molecular |
C16H24BrN3O |
Peso molecular |
354.28 g/mol |
Nombre IUPAC |
1-(4-bromophenyl)-3-(4-piperidin-1-ylbutyl)urea |
InChI |
InChI=1S/C16H24BrN3O/c17-14-6-8-15(9-7-14)19-16(21)18-10-2-5-13-20-11-3-1-4-12-20/h6-9H,1-5,10-13H2,(H2,18,19,21) |
Clave InChI |
GIICWEAVNMPFGW-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(CC1)CCCCNC(=O)NC2=CC=C(C=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


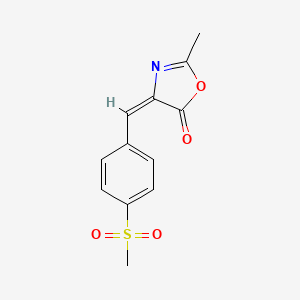

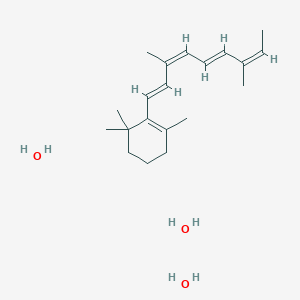
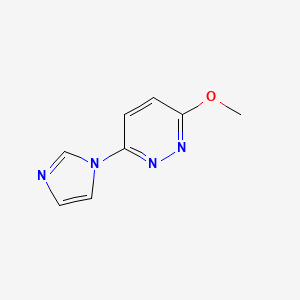
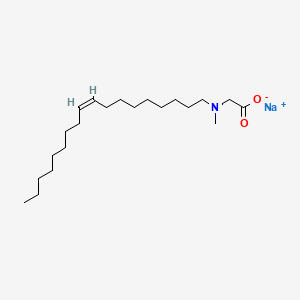


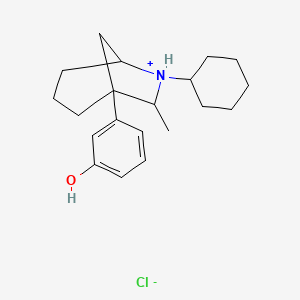
![Benzenesulfonamide, 4-[[4-[bis(2-hydroxyethyl)amino]phenyl]azo]-2,5-dichloro-N-(2-chloroethyl)-](/img/structure/B13776409.png)
